molecular formula C14H12O2 B3046778 4-(4-Acetylphenyl)phenol CAS No. 13021-17-5

4-(4-Acetylphenyl)phenol

Cat. No. B3046778
CAS RN: 13021-17-5
M. Wt: 212.24 g/mol
InChI Key: DXXRWDCBHNIVBQ-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)phenol is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.24 . It is also known by its IUPAC name 1-(4’-hydroxy [1,1’-biphenyl]-4-yl)ethanone .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the common methods involves the reaction of phenols with ethyl benzoylacetate in the presence of various catalysts . Another method involves the arylation of 3-hydroxycoumarin by 4-acetylphenyldiazonium chloride in the presence of CuCl2 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

This compound has a melting point of 206-207 °C and a predicted boiling point of 369.6±17.0 °C . Its density is predicted to be 1.149±0.06 g/cm3 . The compound is solid at room temperature .

Scientific Research Applications

    Boronic Acid Derivatives and Sensing Applications

Safety and Hazards

The safety information for 4-(4-Acetylphenyl)phenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

1-[4-(4-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXRWDCBHNIVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438214
Record name 1-[4-(4-hydroxyphenyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13021-17-5
Record name 1-[4-(4-hydroxyphenyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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